molecular formula C20H23N5O B5229660 1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5229660
M. Wt: 349.4 g/mol
InChI Key: TWMIADQILDSKCL-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the triazole family, which is known for its diverse pharmacological activities. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of specific enzymes involved in various cellular processes. The compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. It also inhibits the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes, including cell differentiation and apoptosis.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been found to enhance neurogenesis and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is its specificity towards specific enzymes, making it a useful tool for studying various cellular processes. However, the compound has limitations, including its poor solubility and stability, which can affect its efficacy in in vitro and in vivo studies.

Future Directions

There are several future directions for the study of 1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide. One of the significant directions is the development of more efficient methods for synthesizing the compound. Another direction is the study of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Moreover, the compound's potential use as a diagnostic tool for cancer and neurodegenerative diseases can also be explored.

Synthesis Methods

The synthesis of 1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 5-isoquinolinylmethyl azide with cyclohexyl isocyanate in the presence of a copper catalyst. The resulting intermediate is then reacted with N-methyl propargylamine to yield the final product. Other methods involve the use of different starting materials and catalysts.

Scientific Research Applications

1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in various scientific research applications. One of the significant applications is in the development of new drugs for treating cancer. The compound has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-cyclohexyl-N-(isoquinolin-5-ylmethyl)-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-24(13-16-7-5-6-15-12-21-11-10-18(15)16)20(26)19-14-25(23-22-19)17-8-3-2-4-9-17/h5-7,10-12,14,17H,2-4,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMIADQILDSKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3=CN(N=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-N-(5-isoquinolinylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

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